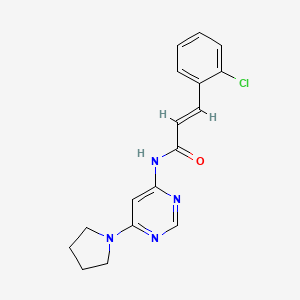

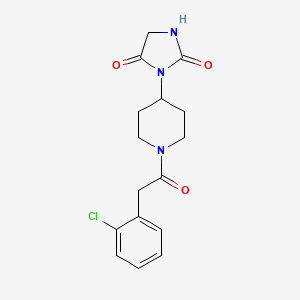

(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for use in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Applications De Recherche Scientifique

Synthesis and Chemical Transformations A key application of compounds like (1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane involves their synthesis and further chemical transformation. For instance, donor-acceptor cyclopropanes have been shown to react with iodobenzene dichloride, leading to ring-opened products with chlorine atoms adjacent to donor and acceptor groups, showcasing a method for functionalizing these molecules (Garve, Barkawitz, Jones, & Werz, 2014). Additionally, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes, results in trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, indicating a route to asymmetric synthesis of these compounds (Denton, Sukumaran, & Davies, 2007).

Structural Analysis and Physical Chemistry Research on trifluoromethyl-substituted cyclopropanes also extends to their structural analysis and understanding of their physical and chemical properties. For example, novel 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes were synthesized and studied using NMR and X-ray diffraction, revealing insights into their molecular structure and the formation of intermolecular halogen bonds (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018).

Catalysis and Reaction Mechanisms Furthermore, these cyclopropanes play a role in catalysis and reaction mechanism studies. A trifluoromethylcarbene source was identified for the Fe-catalyzed cyclopropanation of olefins, offering a practical approach to generate trifluoromethylated cyclopropanes in high yields, demonstrating the utility of these compounds in catalytic processes (Duan, Lin, Xiao, & Gu, 2016).

Novel Applications in Organic Synthesis The versatility of cyclopropane compounds is further highlighted by their use in the development of novel synthetic routes. For instance, the catalytic reduction of ethyl chloroacetate by cobalt(I) salophen led to the formation of 1,2,3-cyclopropane tricarboxylic acid triethyl ester, among other products, showcasing the potential for cyclopropane derivatives in organic synthesis (Moad, Klein, Peters, Karty, & Reilly, 2002).

Propriétés

IUPAC Name |

1-chloro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLLSSUBYCLEBB-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)

![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)

![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)

![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)